1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

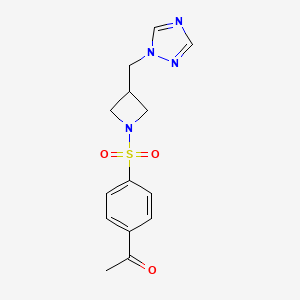

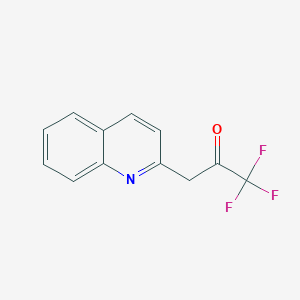

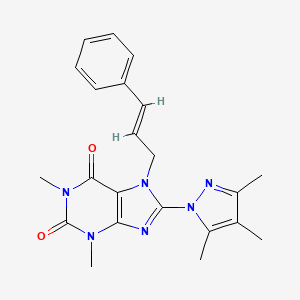

1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one is a chemical compound with the empirical formula C12H8F3NO . It has a molecular weight of 239.19 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of 1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one is O=C(CC1=CC=C2C=CC=CC2=N1)C(F)(F)F . The InChI is 1S/C12H8F3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6H,7H2 .Physical and Chemical Properties Analysis

1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Reactivity

The compound 1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one has been the focus of research due to its intriguing reactivity and potential for forming various novel compounds. One study explored the preparation and reactivity of (1H-quinolin-2-ylidene)propan-2-ones, including 1,1,1-trifluoro variants, which were characterized using spectroscopic techniques. These compounds showed high yields in reactions facilitated by silver bromate and aluminum chloride, demonstrating their utility in organic synthesis (Loghmani-Khouzani et al., 2006).

Catalysis and Synthesis Enhancement

Another significant application is in the field of catalysis, where trifluoromethyl groups play a crucial role in enhancing the efficiency of chemical reactions. For instance, triflic anhydride was used to promote the intramolecular cyclization of N-aryl cinnamides, leading to the efficient synthesis of polysubstituted quinolin-2(1H)-ones under mild conditions (Zhang et al., 2017).

Anion Receptor Chemistry

The trifluoromethyl group's influence extends to the development of novel anion receptors. Research involving fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives has shown that these compounds bind anions such as fluoride and chloride with significantly enhanced affinities. This property is particularly valuable in designing sensors and materials for ion recognition (Anzenbacher et al., 2000).

Organic Synthesis Applications

The trifluoroacetyl group of 3-trifluoroacetyl-quinolin-2(1H)-ones has been utilized as a carbonyl and acid surrogate in Passerini- and Ugi-type reactions. This approach facilitates the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, showcasing the compound's versatility in organic synthesis (Madhu et al., 2022).

Material Science and Corrosion Inhibition

In material science, derivatives of 1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one have been investigated for their corrosion inhibition properties. For example, propanone derivatives related to quinoxalin-6-yl-4,5-dihydropyrazole have demonstrated significant potential as mild steel corrosion inhibitors in acidic environments, highlighting their application in protecting industrial materials (Olasunkanmi & Ebenso, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-quinolin-2-ylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPPHTPGIQXDGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B2754827.png)

![N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide](/img/structure/B2754833.png)

![1-methyl-8-(2-propoxyphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2754835.png)

![1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754838.png)

![(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2754839.png)

![3,5-dimethyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2754844.png)

![2-Chloro-N-[2-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]propanamide](/img/structure/B2754846.png)

![3,4,5-triethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2754849.png)